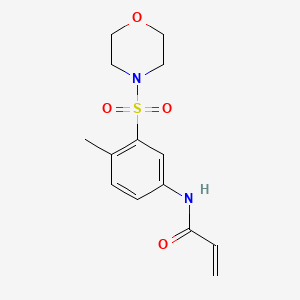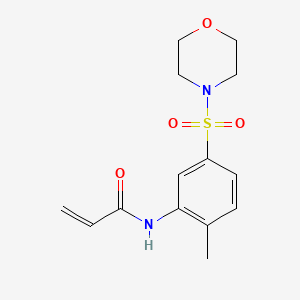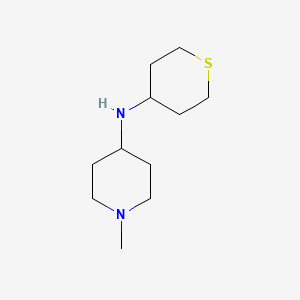![molecular formula C10H16ClN3S B7541720 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMT and has a molecular formula of C11H18ClN3S.
科学的研究の応用
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, disrupting cellular processes, and inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties. It has also been shown to cause changes in the levels of certain biomolecules such as DNA, RNA, and proteins.
実験室実験の利点と制限
One of the main advantages of using 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole in lab experiments is its potential for use in various fields of scientific research. It is a versatile compound that has been studied for its antimicrobial, anticancer, and fluorescent properties. However, one of the limitations of using this compound is its toxicity. It has been shown to have toxic effects on certain cell lines and may require special handling and disposal procedures.
将来の方向性
There are several future directions for research on 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole. Some of these include:
1. Investigation of its potential as a photosensitizer for photodynamic therapy.
2. Study of its effects on different types of cancer cells.
3. Development of new synthetic methods for the preparation of this compound.
4. Investigation of its potential as a fluorescent probe for the detection of metal ions.
5. Study of its effects on different types of bacteria and fungi.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs, probes, and therapies for various diseases and conditions.
合成法
The synthesis of 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3,5-dimethylpiperidin-1-amine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation.
特性
IUPAC Name |
5-chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S/c1-7-3-8(2)5-14(4-7)6-9-10(11)15-13-12-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUIILRXKBXIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(SN=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)

